4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid
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Overview
Description
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is a compound that belongs to the class of pyrrolidine-2,5-dione derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a benzoic acid moiety attached to a pyrrolidine-2,5-dione ring, which is further substituted with a methyl group at the 3-position.
Mechanism of Action
Target of Action
The primary targets of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid are voltage-gated sodium and calcium channels, as well as the GABA transporter (GAT) . These targets play a crucial role in the transmission of nerve impulses in the nervous system.
Mode of Action
The compound interacts with its targets by inhibiting the function of the voltage-gated sodium and calcium channels, and the GABA transporter . This inhibition disrupts the normal flow of ions through these channels and alters the transmission of nerve impulses.
Biochemical Pathways
The affected pathways involve the flow of sodium and calcium ions through their respective channels, and the reuptake of GABA through the GABA transporter . The downstream effects include changes in neuronal excitability and neurotransmission.
Result of Action
The molecular and cellular effects of the compound’s action include altered ion flow through sodium and calcium channels, and disrupted GABA reuptake . These changes can lead to altered neuronal excitability and neurotransmission, potentially affecting various neurological functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid typically involves the reaction of 3-methylpyrrolidine-2,5-dione with a suitable benzoic acid derivative. One common method involves the condensation of 3-methylpyrrolidine-2,5-dione with 4-carboxybenzaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Additionally, continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives .
Scientific Research Applications
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Comparison with Similar Compounds
Similar Compounds
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione: This compound shares a similar pyrrolidine-2,5-dione core structure but differs in the substitution pattern.
3-Methyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid: Another derivative with a similar core structure but different functional groups.
Uniqueness
4-(3-Methyl-2,5-dioxo-pyrrolidin-1-yl)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for further research and development .
Properties
IUPAC Name |
4-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-7-6-10(14)13(11(7)15)9-4-2-8(3-5-9)12(16)17/h2-5,7H,6H2,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTUAZVXHJBAKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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